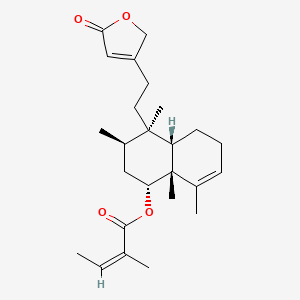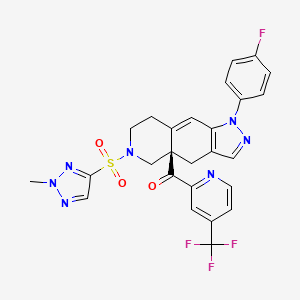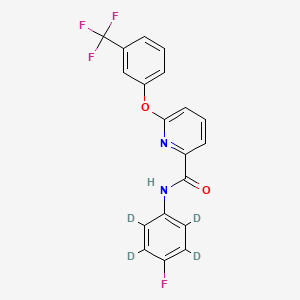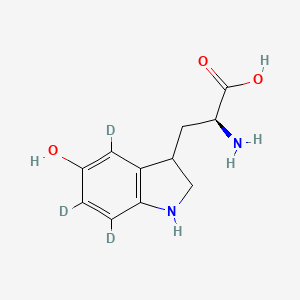
(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid is a deuterated derivative of tryptophan, an essential amino acid. The presence of deuterium atoms in the compound makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and isotope effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid typically involves the incorporation of deuterium atoms into the indole ring of tryptophan. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under acidic or basic conditions.
Catalytic Hydrogenation: Using a deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), the hydrogen atoms in the indole ring can be replaced with deuterium.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale deuterium exchange reactions. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its fully reduced form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Fully reduced indole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid has several scientific research applications:
Metabolic Studies: The compound is used to study metabolic pathways and isotope effects in biological systems.
Drug Development: It serves as a tool in drug development to investigate the pharmacokinetics and pharmacodynamics of deuterated drugs.
Isotope Labeling: The compound is used as an isotope-labeled standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid involves its interaction with various enzymes and receptors in biological systems. The presence of deuterium atoms can alter the compound’s binding affinity and metabolic stability, leading to unique biological effects. The molecular targets and pathways involved include:
Enzymes: The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism.
Receptors: It can interact with neurotransmitter receptors, influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tryptophan: The non-deuterated form of the compound.
Deuterated Amino Acids: Other amino acids with deuterium atoms incorporated.
Uniqueness
The uniqueness of (2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid lies in its deuterium atoms, which provide distinct advantages in scientific research. These include:
Increased Metabolic Stability: Deuterium atoms can slow down metabolic degradation, leading to longer-lasting effects.
Isotope Effects: The compound allows for the study of isotope effects in biological systems, providing insights into reaction mechanisms and metabolic pathways.
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
225.26 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4,6,9,13-14H,3,5,12H2,(H,15,16)/t6?,9-/m0/s1/i1D,2D,4D |
InChI-Schlüssel |
VNRLHFTWZOSMJJ-QXVKMVQDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C2=C1NCC2C[C@@H](C(=O)O)N)[2H])O)[2H] |
Kanonische SMILES |
C1C(C2=C(N1)C=CC(=C2)O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



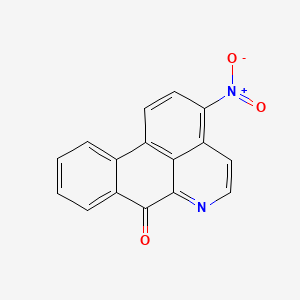
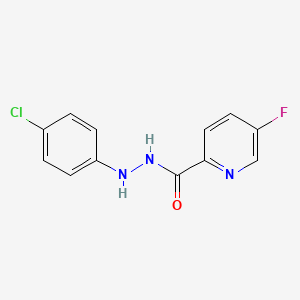
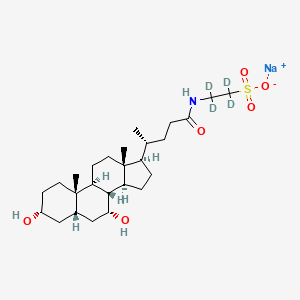


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
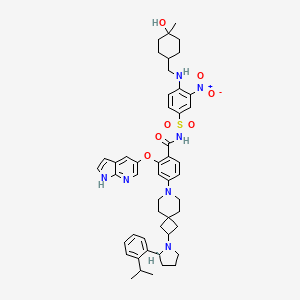
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
